2-(2-Chlorobenzenesulfonamido)acetic acid
Description
Overview of the Sulfonamide and Acetic Acid Scaffolds in Organic Chemistry
The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone in medicinal chemistry and organic synthesis. Renowned for its presence in sulfa drugs, the first class of synthetic antimicrobial agents, the sulfonamide moiety is a key pharmacophore in a wide array of therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs. Its chemical stability, synthetic accessibility, and ability to participate in hydrogen bonding interactions contribute to its prevalence in drug design.
Similarly, the acetic acid scaffold (-CH₂COOH) is a fundamental building block in organic chemistry. As a simple carboxylic acid, it is a versatile precursor in the synthesis of a vast range of organic compounds. In a biological context, the carboxyl group can engage in ionic interactions and hydrogen bonding, making it a common feature in molecules designed to interact with biological targets.
Contextual Significance of 2-(2-Chlorobenzenesulfonamido)acetic Acid in Research
The compound this compound integrates the sulfonamide and acetic acid functionalities, suggesting its potential as a bioactive molecule. The presence of a 2-chloro substituent on the benzene (B151609) ring can influence the compound's electronic properties and lipophilicity, which may in turn affect its biological activity and pharmacokinetic profile. A recent study on a series of N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives highlighted their potential as anticancer agents, demonstrating that this core structure can serve as a template for the development of cytotoxic compounds. nih.gov However, this study did not include derivatives with an acetic acid moiety.
Scope and Research Focus of the Academic Review
This review aims to synthesize the available, albeit limited, information pertinent to this compound. Due to a scarcity of dedicated research on this specific compound, this article will focus on the general characteristics of sulfonamidoacetic acid derivatives and draw inferences from structurally analogous molecules.
Detailed Research Findings
A comprehensive search of scientific databases reveals a lack of specific research dedicated to the synthesis, structural analysis, chemical reactivity, and applications of this compound. However, insights can be gleaned from a study on the closely related compound, 2-(2-Iodobenzenesulfonamido)acetic acid. nih.gov
Synthesis and Structural Analysis
The synthesis of sulfonamides is typically achieved by the reaction of a sulfonyl chloride with an amine. It can be postulated that this compound could be synthesized by reacting 2-chlorobenzenesulfonyl chloride with glycine (B1666218) (aminoacetic acid) under basic conditions.
While the crystal structure of this compound has not been reported, the structure of its iodo-analogue, 2-(2-Iodobenzenesulfonamido)acetic acid, has been determined. nih.gov In the solid state, the iodo-derivative forms centrosymmetric dimers through intermolecular O-H···O hydrogen bonds between the carboxylic acid groups. These dimers are further linked by N-H···O interactions involving the sulfonamide group. nih.gov It is highly probable that this compound would exhibit a similar hydrogen-bonding network in its crystal structure.
Table 1: Crystal Data for the Analogous Compound 2-(2-Iodobenzenesulfonamido)acetic acid nih.gov
| Parameter | Value |
| Chemical Formula | C₈H₈INO₄S |
| Molecular Weight | 341.11 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.5877 (2) |
| b (Å) | 8.0145 (2) |
| c (Å) | 12.3584 (4) |
| α (°) | 80.923 (2) |
| β (°) | 83.398 (2) |
| γ (°) | 88.038 (2) |
| Volume (ų) | 542.81 (3) |
| Z | 2 |
Chemical Reactivity and Interactions
The reactivity of this compound would be dictated by its functional groups. The carboxylic acid moiety can undergo esterification and amidation reactions. The sulfonamide nitrogen, being weakly acidic, can be deprotonated under strongly basic conditions. The aromatic ring is susceptible to electrophilic substitution, with the chloro and sulfonamido groups directing incoming electrophiles.
Applications in Scientific Research
While no specific applications for this compound have been documented, its structural motifs suggest potential utility in several areas of research.
Medicinal Chemistry
Given the broad spectrum of biological activities associated with sulfonamides, this compound could be explored as a lead structure in drug discovery programs. The aforementioned study on related 2-chlorobenzenesulfonamide (B1218434) derivatives as anticancer agents provides a rationale for investigating its potential in this therapeutic area. nih.gov
Materials Science and Agricultural Chemistry
There is no available information to suggest the application of this compound in materials science or agricultural chemistry.
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-chlorophenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c9-6-3-1-2-4-7(6)15(13,14)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQJHTAJZFKWNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923680-89-1 | |
| Record name | 2-(2-chlorobenzenesulfonamido)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 2 Chlorobenzenesulfonamido Acetic Acid and Analogues
Strategies for Carbon-Sulfur Bond Formation in Benzenesulfonamides
The foundational step in the synthesis of benzenesulfonamides is the creation of the carbon-sulfur bond, typically through the halosulfonation of an aromatic ring. For 2-(2-chlorobenzenesulfonamido)acetic acid, the starting material is chlorobenzene (B131634). The introduction of the sulfonyl halide group is a critical transformation.
Historically, the direct sulfonation of chlorobenzene followed by conversion to the sulfonyl chloride has been a common approach. However, modern synthetic chemistry has seen the development of more diverse and efficient methods for C-S bond formation. These reactions are crucial as they provide the key intermediate, 2-chlorobenzenesulfonyl chloride, for subsequent amidation.
Recent advancements in C-S bond formation include photocatalytic methods and transition-metal-catalyzed cross-coupling reactions, which offer milder conditions and broader substrate scopes. nih.gov Thiosulfates have also emerged as unique sulfur sources in various transformations leading to C-S bond formation. rsc.org While enzymatic processes for creating carbon-sulfur bonds are known in natural product biosynthesis, their application in the synthesis of synthetic molecules like benzenesulfonamides is an area of ongoing research. nih.govresearchgate.net
Approaches for Amide Linkage Construction in Sulfonamidoacetic Acids
The formation of the sulfonamide bond is a pivotal step in the synthesis of this compound. This reaction typically involves the coupling of a sulfonyl chloride with an amine. In this case, 2-chlorobenzenesulfonyl chloride is reacted with an amino acid or its ester derivative, such as glycine (B1666218) or glycine methyl ester.
The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. The choice of solvent and base can significantly influence the reaction's yield and purity. Aqueous media with a base like sodium carbonate have been successfully employed for the synthesis of similar sulfonamidoacetic acids. nih.gov
The construction of amide bonds is a fundamental transformation in organic synthesis. rsc.org While the reaction of a sulfonyl chloride with an amine is a robust and widely used method, alternative strategies for forming sulfonamides have been explored. For instance, a novel approach merges traditional amide coupling partners (carboxylic acids and amines) to generate sulfonamides through a copper-catalyzed decarboxylative halosulfonylation followed by one-pot amination. nih.gov
Carboxylic Acid Moiety Introduction and Functionalization
Ester Hydrolysis and Carboxylate Formation
When the sulfonamide formation is performed using an amino acid ester, such as glycine methyl ester, a subsequent hydrolysis step is necessary to yield the final carboxylic acid. This transformation can be achieved under acidic or basic conditions. orgoreview.comlibretexts.orgnerdfighteria.info
Base-promoted hydrolysis, often referred to as saponification, involves treating the ester with a base like sodium hydroxide (B78521), followed by acidification to protonate the resulting carboxylate salt. masterorganicchemistry.com This method is generally irreversible and proceeds via a nucleophilic acyl substitution mechanism. nerdfighteria.info Acid-catalyzed hydrolysis is a reversible process that requires an excess of water to drive the equilibrium towards the carboxylic acid. orgoreview.comlibretexts.org
| Hydrolysis Method | Reagents | Key Features |
| Acid-Catalyzed | Strong acid (e.g., H₂SO₄, HCl), water | Reversible, requires excess water to favor product formation. orgoreview.comlibretexts.org |
| Base-Promoted | Strong base (e.g., NaOH, KOH), followed by acid workup | Irreversible, forms a carboxylate salt intermediate. masterorganicchemistry.com |
Activation of Carboxylic Acids for Derivatization
The carboxylic acid group of this compound can be activated to facilitate the synthesis of various derivatives, such as esters, amides, and acyl hydrazides. thermofisher.com Activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Common methods for carboxylic acid activation include conversion to more reactive species like acid chlorides, acid anhydrides, or active esters. mnstate.edu Reagents such as thionyl chloride or phosphorus pentachloride can be used to convert carboxylic acids into highly reactive acid chlorides. youtube.com Carbodiimides, like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used for activating carboxylic acids for amide coupling under mild, often aqueous, conditions. nih.govnih.gov
| Activating Agent | Resulting Derivative | Common Applications |
| **Thionyl Chloride (SOCl₂) ** | Acid Chloride | Synthesis of esters and amides. youtube.com |
| EDC | O-acylisourea intermediate | Amide and ester synthesis under mild conditions. nih.govnih.gov |
| Dicyclohexylcarbodiimide (B1669883) (DCC) | Active Ester (with NHS) | Peptide synthesis and other amide bond formations. thermofisher.com |
Total Synthesis of this compound
The total synthesis of this compound can be achieved through a convergent and efficient route. A practical approach involves the reaction of 2-chlorobenzenesulfonyl chloride with glycine methyl ester hydrochloride, followed by the hydrolysis of the resulting ester.
A representative synthetic procedure, adapted from the synthesis of a similar iodo-substituted analogue, is as follows: Glycine methyl ester hydrochloride is dissolved in water, and the pH is adjusted to 8-9 with a solution of sodium carbonate. 2-Chlorobenzenesulfonyl chloride is then added, and the reaction is stirred at room temperature while maintaining the pH. Upon completion, the pH is lowered to 1-2 with hydrochloric acid to precipitate the ester product. The isolated ester is then subjected to hydrolysis to afford this compound. nih.gov
Green Chemistry Principles and Sustainable Synthesis Routes
The application of green chemistry principles to the synthesis of sulfonamides is an area of increasing focus, aiming to reduce the environmental impact of chemical processes. tandfonline.comsci-hub.se Key strategies include the use of environmentally benign solvents, minimizing waste, and developing catalytic methods.
One notable green approach is the synthesis of sulfonamides in water, which avoids the use of volatile organic solvents. rsc.org This method often involves the reaction of sulfonyl chlorides with amines under controlled pH conditions, with product isolation achieved through simple filtration after acidification. sci-hub.sersc.org
Mechanochemistry, which involves solvent-free reactions in a ball mill, presents another sustainable route for sulfonamide synthesis. rsc.org This technique can reduce reaction times and eliminate the need for solvents, aligning with the core principles of green chemistry. Additionally, the development of catalytic methods, such as the use of a magnetite-immobilized nano-ruthenium catalyst for the direct coupling of sulfonamides and alcohols, offers an environmentally friendly alternative to traditional methods. acs.org
| Green Chemistry Approach | Key Features |
| Aqueous Synthesis | Uses water as a solvent, reduces reliance on volatile organic compounds. rsc.org |
| Mechanochemistry | Solvent-free reaction conditions, often with reduced reaction times. rsc.org |
| Catalytic Methods | Employs catalysts to improve efficiency and reduce waste. acs.org |
Synthesis of Specific Structural Analogues and Precursors
The synthesis of this compound involves the coupling of two primary precursors: 2-chlorobenzenesulfonyl chloride and glycine. The methodologies for preparing a range of structural analogues and precursors are diverse, reflecting the broad interest in N-arylsulfonyl-α-amino acids for various applications. These syntheses often allow for the introduction of different functional groups on both the aromatic ring and the amino acid backbone, enabling the systematic exploration of structure-activity relationships.
Synthesis of Arylsulfonyl Chloride Precursors
Arylsulfonyl chlorides are crucial intermediates in the synthesis of sulfonamides. The general method for their preparation involves the chlorosulfonation of an activated aromatic compound.
For instance, the synthesis of 4-chlorobenzenesulfonyl chloride , an isomer of the key precursor, is achieved by reacting 4-chlorobenzene with chlorosulfuric acid. chemicalbook.com The reaction mixture is heated, and the product is isolated by pouring the contents into ice water, resulting in a yield of 81%. chemicalbook.com
A more complex substituted precursor, 5-nitro-2-chlorobenzenesulfonyl chloride , is prepared from p-nitrochlorobenzene through reaction with fuming sulfuric acid followed by treatment with thionyl chloride. google.com An alternative, greener method utilizes bis(trichloromethyl)carbonate (BTC) in place of thionyl chloride, reacting it with 5-nitro-2-chlorobenzenesulfonic acid in the presence of an organic base. google.com This latter method is noted for its safety, low cost, high yield, and reduced waste. google.com
| Product | Starting Material | Reagents | Key Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 4-Chlorobenzenesulfonyl chloride | 4-Chlorobenzene | Chlorosulfuric acid | Heat at 80°C for 2 hours | 81% | chemicalbook.com |
| 5-Nitro-2-chlorobenzenesulfonyl chloride | p-Nitrochlorobenzene | 1. Fuming sulfuric acid 2. Thionyl chloride | Standard reaction conditions | Not specified | google.com |
| 5-Nitro-2-chlorobenzenesulfonyl chloride | 5-Nitro-2-chlorobenzenesulfonic acid | Bis(trichloromethyl)carbonate (BTC), Organic base | Organic solvent, 25-80°C, 2-8 hours | High | google.com |
Synthesis of Glycine Analogues
Glycine is the simplest amino acid and serves as a fundamental building block. While industrial production of glycine typically involves the amination of chloroacetic acid with ammonia (B1221849) or the Strecker amino acid synthesis, various N-substituted glycine analogues can be prepared through modified procedures. wikipedia.org
A green synthesis approach for N-substituted glycine derivatives involves the reaction of various alkyl amines with chloroacetic acid in water. acs.org In this method, an aqueous solution of an alkyl amine is added dropwise to an aqueous solution of chloroacetic acid in an ice bath. acs.org The mixture is stirred for 24 hours, followed by removal of water and acidification to yield the final N-alkyl glycine derivative. acs.org This method has been successfully applied to synthesize a range of analogues with varying aliphatic chain lengths. acs.org
| Product Type | Starting Materials | Solvent | Key Conditions | Reference |
|---|---|---|---|---|
| N-Alkyl Glycine Derivatives (e.g., N-propyl, N-butyl, N-hexyl) | Alkyl amine, Chloroacetic acid | Water | Ice bath, constant stirring for 24 hours, acidification | acs.org |
Synthesis of N-Arylsulfonyl Amino Acid Analogues
The most common method for synthesizing N-arylsulfonyl amino acids and their derivatives is the reaction between an amino acid (or its ester) and an arylsulfonyl chloride under basic conditions.
A general procedure involves dissolving the amino component, such as 3-(2-aminoethyl)-2-(arylamino)-4(3H)-quinazolinone, in a solvent like dichloromethane (B109758) (DCM) with a base, typically triethylamine. nih.gov The desired arylsulfonyl chloride is then added slowly to the mixture in an ice-salt bath. The reaction is subsequently stirred at an elevated temperature (e.g., 40°C) for several hours until completion, as monitored by thin-layer chromatography (TLC). nih.gov
Similarly, sulfonamide carboxylic acids can be synthesized by adding an arylsulfonyl chloride to an aqueous mixture of an amino acid and a base like sodium carbonate at 0°C. mdpi.com After the addition is complete, the reaction is stirred for several hours at room temperature. Acidification of the mixture precipitates the product, which can then be collected by filtration. mdpi.com This eco-friendly method uses water as a solvent and avoids expensive, toxic organic solvents and bases. mdpi.com
Other advanced methods for creating analogues include the N-arylation of α-amino acid esters using diaryliodonium salts, which has been shown to proceed with good to high yields while maintaining the chiral integrity of the amino acid. asianpubs.orgresearchgate.net
| Product Class | Reactants | Reagents/Solvent | Key Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 4(3H)-Quinazolinone Arylsulfonamide Conjugates | 3-(2-Aminoethyl)-2-(arylamino)-4(3H)-quinazolinone, Arylsulfonyl chloride | Triethylamine, Dichloromethane (DCM) | Ice-salt bath, then stir at 40°C for ~7 hours | Moderate to good | nih.gov |
| Sulfonamide Carboxylic Acids | Amino acid, p-Toluenesulfonyl chloride | Sodium carbonate, Water | 0°C then room temperature for 4-6 hours, followed by acidification | High | mdpi.com |
| N-Aryl α-Amino Acid Esters | α-Amino acid methyl ester, Diaryliodonium salt | Not specified | Reaction conditions maintain chirality | Good to high | asianpubs.orgresearchgate.net |
Chemical Reactivity and Transformation Mechanisms
Reactions of the Sulfonamide Moiety
The sulfonamide group (R−S(=O)2−NR'R'') is a key feature of many biologically active compounds. wikipedia.org While generally considered a relatively stable functional group, it can participate in several important reactions.
One notable reaction is N-alkylation . The hydrogen atom attached to the nitrogen in the sulfonamide group of 2-(2-Chlorobenzenesulfonamido)acetic acid can be substituted with an alkyl group. This transformation is often achieved by reacting the sulfonamide with an alcohol in the presence of a suitable catalyst, such as a copper salt. ionike.com This process, known as a hydrogen borrowing methodology, proceeds through the oxidation of the alcohol to an aldehyde, followed by condensation with the sulfonamide to form an imine intermediate. Subsequent reduction of the imine yields the N-alkylated product. ionike.com
Another significant transformation is N-dealkylation , which involves the removal of an alkyl group from the sulfonamide nitrogen. nih.gov This can be accomplished through various methods, including electrochemical oxidation, which offers a mild and environmentally friendly alternative to traditional chemical oxidants. acs.org This process is believed to proceed through the formation of an N-sulfonyliminium ion intermediate. acs.org Additionally, Brønsted acid-promoted N-dealkylation has been developed as an efficient method that avoids the need for transition-metal catalysts. researchgate.net
The sulfonamide linkage can also undergo cleavage . This can be achieved under specific conditions, for instance, using aluminum halides. This chemoselective cleavage can provide access to primary amides. researchgate.net
It's important to note that the reactivity of the sulfonamide group can be influenced by the nature of its substituents. In the context of drug allergies, the immunologic determinant for some reactions to sulfonamide antibiotics is the N1 heterocyclic ring, a feature absent in non-antibiotic sulfonamides like this compound. nih.govresearchgate.netdermnetnz.org This structural difference makes cross-reactivity between sulfonamide antibiotics and non-antibiotic sulfonamides highly unlikely. nih.govresearchgate.netaaaai.org
Reactivity and Transformations of the Carboxylic Acid Group
The carboxylic acid group (-COOH) is a highly versatile functional group that readily undergoes a variety of transformations, making it a cornerstone of organic synthesis. jackwestin.com Its reactivity stems from the polarized nature of the carbonyl group and the acidity of the hydroxyl proton.
The primary reaction pathway for carboxylic acids and their derivatives is nucleophilic acyl substitution . ucalgary.cayoutube.comkhanacademy.org In this two-step mechanism, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. jove.commasterorganicchemistry.com This is followed by the elimination of a leaving group, regenerating the carbonyl double bond. youtube.commasterorganicchemistry.com
The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions is largely governed by the ability of the substituent attached to the acyl group to function as a leaving group. ucalgary.calibretexts.org Weaker bases are better leaving groups, leading to higher reactivity. libretexts.org The general reactivity order is as follows: acyl chlorides > acid anhydrides > thioesters > carboxylic acids ≈ esters > amides > carboxylates. libretexts.org Electron-donating groups attached to the carbonyl carbon decrease its electrophilicity, reducing reactivity, while electron-withdrawing groups have the opposite effect. ucalgary.ca
Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and activates the molecule towards nucleophilic attack. msu.edubyjus.com In contrast, basic conditions are generally not useful for reactions with the carboxylic acid itself, as deprotonation leads to the formation of the unreactive carboxylate anion. msu.edu
Esterification is a classic example of nucleophilic acyl substitution where a carboxylic acid reacts with an alcohol to form an ester. jackwestin.comstudymind.co.uk The most common method is the Fischer esterification, which involves heating the carboxylic acid and an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid. jackwestin.commasterorganicchemistry.com The reaction is reversible, and the equilibrium can be shifted towards the product by removing water as it is formed. studymind.co.uk
Amidation , the formation of an amide from a carboxylic acid and an amine, is another crucial transformation. researchgate.net Direct reaction between a carboxylic acid and an amine is often difficult because the basic amine can deprotonate the acidic carboxylic acid to form an unreactive carboxylate salt. jackwestin.com To overcome this, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently employed. jackwestin.comfishersci.co.uk These reagents activate the carboxylic acid by converting it into a more reactive intermediate, which is then readily attacked by the amine. bath.ac.uk
Reactivity of the Chlorobenzene (B131634) Substituent and its Role in Functionalization
Chlorine, being an electronegative atom, exerts a deactivating, electron-withdrawing inductive effect on the benzene (B151609) ring. stackexchange.commsu.edu This reduces the electron density of the ring, making it less susceptible to attack by electrophiles compared to unsubstituted benzene. stackexchange.comdoubtnut.com However, the chlorine atom also possesses lone pairs of electrons that can be donated to the ring through resonance, which partially counteracts the inductive effect. stackexchange.com
This resonance effect directs incoming electrophiles to the ortho and para positions, as these positions have increased electron density in the resonance structures. stackexchange.comwyzant.com Therefore, the chloro group is considered an ortho, para-director, despite being a deactivating group. stackexchange.comwyzant.com
Common electrophilic aromatic substitution reactions that chlorobenzene can undergo include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO2) onto the ring, primarily at the ortho and para positions. wikipedia.org
Halogenation: Reaction with a halogen (e.g., Cl2, Br2) in the presence of a Lewis acid catalyst (e.g., FeCl3, AlCl3) introduces another halogen atom. msu.edu
Sulfonation: Treatment with fuming sulfuric acid (H2SO4 + SO3) leads to the introduction of a sulfonic acid group (-SO3H). msu.edu
Friedel-Crafts Alkylation and Acylation: Reaction with an alkyl halide or acyl halide in the presence of a Lewis acid catalyst attaches an alkyl or acyl group to the ring, respectively. msu.edu However, due to the deactivating nature of the chlorine atom, these reactions are generally less efficient on chlorobenzene compared to benzene. msu.edu
The chlorine atom itself can be displaced through nucleophilic aromatic substitution, but this typically requires harsh reaction conditions, such as high temperatures and pressures, or the presence of strong electron-withdrawing groups at the ortho and para positions. wikipedia.org
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes. For this compound, the mechanisms of reactions involving the carboxylic acid group are particularly well-studied.
Proton transfer is a fundamental step in many organic reactions, especially those that are acid-catalyzed. masterorganicchemistry.com In the context of acid-catalyzed esterification of the carboxylic acid group in this compound, proton transfer plays a crucial role in activating the substrate and facilitating the reaction. masterorganicchemistry.comresearchgate.net
The mechanism of Fischer esterification involves a series of proton transfer steps: masterorganicchemistry.comlibretexts.orgyoutube.com
Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. jove.comresearchgate.net
Nucleophilic attack by the alcohol: An alcohol molecule, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. researchgate.netlibretexts.org
Proton transfer within the intermediate: A proton is transferred from the newly added hydroxyl group (from the alcohol) to one of the original hydroxyl groups of the carboxylic acid. masterorganicchemistry.comlibretexts.org This can occur via a "proton shuttle" mechanism, where a solvent molecule or another species facilitates the transfer. masterorganicchemistry.com
Elimination of water: The protonated hydroxyl group is now a good leaving group (water). It is eliminated as the lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond. jove.comlibretexts.org
Deprotonation: Finally, the protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. youtube.com
The entire process is a series of equilibrium steps. masterorganicchemistry.com The involvement of proton transfer at multiple stages highlights its importance in lowering the activation energy of the reaction and enabling the transformation to proceed under relatively mild conditions.
Role of Tetrahedral Intermediates in Acyl Substitutions
Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acids and their derivatives, including this compound. This two-step mechanism, known as the addition-elimination mechanism, is distinguished by the formation and subsequent breakdown of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org This process is distinct from SN2 reactions, which occur in a single concerted step. libretexts.org
The reaction begins with the nucleophilic attack on the electrophilic carbonyl carbon of the acetic acid moiety. vanderbilt.edu This initial addition step breaks the C=O pi bond, and the electrons move to the electronegative oxygen atom, forming an sp³-hybridized, tetrahedral alkoxide intermediate. uomustansiriyah.edu.iqyoutube.com The stability and fate of this intermediate are the crux of the substitution pathway.
For a general nucleophilic acyl substitution reaction involving this compound, the mechanism can be depicted as follows:
Step 1: Nucleophilic Addition and Formation of the Tetrahedral Intermediate A nucleophile (Nu:) attacks the carbonyl carbon. This carbon is rendered significantly electrophilic by the attached oxygen atoms and the strong electron-withdrawing effect of the adjacent 2-chlorobenzenesulfonamido group. This attack leads to the formation of a transient tetrahedral intermediate. masterorganicchemistry.comuomustansiriyah.edu.iq
Step 2: Elimination and Reformation of the Carbonyl Group The tetrahedral intermediate is typically unstable. youtube.com It collapses by reforming the carbon-oxygen double bond. This reformation is accompanied by the expulsion of one of the substituents originally attached to the carbonyl carbon. masterorganicchemistry.comvanderbilt.edu For a substitution to occur, the incoming nucleophile must be a poorer leaving group (i.e., a stronger base) than the group being expelled. byjus.com In the case of the carboxylic acid, the hydroxyl (-OH) group is a poor leaving group.
The reactivity of the carbonyl group in this compound is enhanced by the electronic properties of the N-sulfonyl substituent. The sulfonyl group (-SO₂-) is a powerful electron-withdrawing group, which increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to simple N-acyl amino acids.
Due to the poor leaving group ability of the hydroxide (B78521) ion (HO⁻), the direct substitution on the carboxylic acid is generally slow. libretexts.org The reaction is often facilitated in one of two ways:
Acid Catalysis : In the presence of a strong acid, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. byjus.comlibretexts.org The hydroxyl group can then be protonated, allowing it to leave as a much more stable water molecule (H₂O). libretexts.org
Conversion to a More Reactive Derivative : The carboxylic acid can be converted into a derivative with a better leaving group, such as an acid chloride (by reacting with thionyl chloride, SOCl₂) or an acid anhydride. uomustansiriyah.edu.iqlibretexts.org These derivatives are much more reactive towards nucleophiles, and their reactions proceed readily via the tetrahedral intermediate pathway.
The outcome of the reaction—whether the tetrahedral intermediate collapses back to the starting materials or proceeds to the product—is governed by the relative basicity of the leaving group and the nucleophile. A comparison of the leaving group ability is crucial for predicting the reaction's favorability.
Table 1: Relative Basicity and Leaving Group Ability in Acyl Substitution
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |
| Cl⁻ | HCl | ~ -7 | Excellent |
| RCOO⁻ | RCOOH | ~ 3-5 | Good |
| RS⁻ | RSH | ~ 10 | Moderate |
| RO⁻ | ROH | ~ 16-18 | Poor |
| HO⁻ | H₂O | 15.7 | Poor |
| R₂N⁻ | R₂NH | ~ 35-40 | Very Poor |
Data compiled from established principles of organic chemistry. The pKa values are approximate and illustrate the general trend that weaker bases (conjugates of strong acids) are better leaving groups. libretexts.org
An in-depth examination of the structural modifications and synthetic strategies for derivatives of this compound reveals a landscape rich with potential for developing novel chemical entities. The following sections detail the rational design principles, specific modifications to its core components, and the generation of diverse analogues.
Computational and Theoretical Investigations
Quantum Chemical Characterization of Electronic and Molecular Structure
Quantum chemical methods are employed to calculate the electronic and geometric properties of a molecule. nih.gov These calculations provide a fundamental understanding of the molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.comutm.my It is frequently used to determine a molecule's optimized geometry, vibrational frequencies, and various electronic properties by calculating the electron density. nih.gov For a molecule like 2-(2-Chlorobenzenesulfonamido)acetic acid, DFT calculations can predict bond lengths, bond angles, and dihedral angles of its most stable conformation. researchgate.net
These calculations are foundational for further computational studies, such as molecular docking and molecular dynamics, as they provide an accurate, low-energy starting structure. mdpi.com The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results that correlate well with experimental data. nih.govresearchgate.net
Table 1: Representative Parameters Obtainable from DFT Calculations
| Parameter | Description | Significance |
|---|---|---|
| Optimized Geometry | The three-dimensional arrangement of atoms with the lowest potential energy. | Provides bond lengths, bond angles, and dihedral angles for the most stable molecular structure. researchgate.net |
| Electronic Energy | The total energy of the molecule's electron system in its ground state. | Indicates the stability of the molecule. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Helps in understanding intermolecular interactions and solubility. nih.gov |
| Vibrational Frequencies | Calculated frequencies corresponding to the molecule's vibrational modes. | Aids in the interpretation of experimental infrared and Raman spectra. researchgate.net |
Building on DFT calculations, molecular orbital analysis provides critical information about a molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of molecular stability and chemical reactivity. researchgate.net
Furthermore, the distribution of electronic charge within the molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. researchgate.net MEP maps illustrate the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net This is invaluable for predicting how the molecule will interact with other molecules, including biological receptors. researchgate.net The valence charge distribution, often calculated using methods like CNDO/2, can also be correlated with biological activity. nih.gov
Table 2: Key Parameters from Molecular Orbital and Charge Distribution Analysis
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's capacity to act as an electron donor. researchgate.net |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's capacity to act as an electron acceptor. researchgate.net |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net |
| MEP Map | A color-coded map of the electrostatic potential on the molecule's surface. | Identifies positive (electrophilic) and negative (nucleophilic) sites, predicting interaction patterns. researchgate.net |
| Mulliken Atomic Charges | Calculated partial charges on individual atoms. | Provides insight into the local reactivity and charge distribution within the molecule. researchgate.net |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scribd.com For a flexible molecule like this compound, which has several rotatable bonds, understanding its conformational preferences is essential. The carboxylic acid group, for instance, can exist in syn and anti conformations, with the syn form often being more stable in the gas phase, though this can change in solution. chemrxiv.orgnih.gov
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. aps.org An MD simulation calculates the trajectory of particles in a system, providing a detailed view of the molecule's dynamic behavior. researchgate.net For this compound, an MD simulation in an aqueous environment can reveal its preferred conformations in solution, how it interacts with water molecules, and the flexibility of its different parts. nih.govnih.gov This provides a more realistic picture of the molecule's behavior under physiological conditions compared to static, in-vacuo models. utm.my
In Silico Prediction and Modeling of Molecular Interactions with Biomolecular Targets
In silico methods are crucial for predicting and analyzing how a small molecule might interact with a biological target, such as a protein or enzyme. These techniques are central to modern drug discovery and help to rationalize the biological activity of compounds.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). researchgate.netnih.gov This method is used to understand the binding mode of a ligand in the active site of a protein and to estimate the strength of the interaction, often expressed as a binding affinity or docking score. researchgate.netsamipubco.com
In a typical docking study involving this compound, the compound would be docked into the binding site of a target protein. The simulation would generate multiple possible binding poses, which are then ranked by a scoring function. nih.gov The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the protein's active site. researchgate.netfrontiersin.org This information is vital for understanding the basis of the molecule's potential biological activity and for designing more potent derivatives. nih.gov
Table 3: Illustrative Output from a Molecular Docking Simulation
| Parameter | Description | Example Finding |
|---|---|---|
| Binding Affinity (kcal/mol) | An estimate of the binding free energy between the ligand and the protein. More negative values indicate stronger binding. | -7.5 kcal/mol |
| Hydrogen Bonds | Specific hydrogen bond interactions formed between the ligand and protein residues. | The carboxylic acid group forms hydrogen bonds with the backbone of Gly121 and the side chain of Ser122. |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and protein. | The chlorophenyl ring is situated in a hydrophobic pocket formed by Leu34, Val56, and Ile100. nih.gov |
| Interacting Residues | A list of amino acid residues in the binding site that are in close contact with the ligand. | Gly121, Ser122, Leu34, Val56, Ile100, Arg150 |
While molecular docking provides a static snapshot of the ligand-protein interaction, the binding process is dynamic. nih.gov Molecular dynamics simulations of the ligand-receptor complex, initiated from a promising docking pose, are used to assess the stability of the predicted binding mode over time. samipubco.com
These simulations can reveal important dynamic aspects of the interaction, such as the stability of key hydrogen bonds, the flexibility of the ligand within the binding site, and conformational changes in the protein that may occur upon ligand binding. nih.govmdpi.com By analyzing the trajectory of the complex, researchers can calculate the binding free energy with greater accuracy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). samipubco.com This provides a more rigorous validation of the docking results and a deeper understanding of the thermodynamics and kinetics of the ligand-receptor interaction. nih.gov
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological or pharmacological effects. By systematically modifying the molecular structure and observing the corresponding changes in activity, researchers can identify key chemical features, or pharmacophores, responsible for the desired biological outcome. For sulfonamide derivatives like this compound, SAR studies often explore the impact of substituents on both the aromatic ring and the acetic acid moiety.
Correlation of Physicochemical Descriptors with Molecular Interactions
The biological activity of a molecule is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, excretion (ADME), and its ability to interact with a biological target. Key physicochemical descriptors for benzenesulfonamide (B165840) derivatives often include hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity, Taft parameters).
To illustrate the relationship between physicochemical properties and biological activity in a series of benzenesulfonamide analogs, a hypothetical data set is presented in the interactive table below. This table showcases how variations in descriptors such as logP, electronic constants (σ), and steric parameters (Es) can correlate with observed biological activity (e.g., inhibitory concentration, IC50).
| Compound | Substituent (R) | logP | Electronic (σ) | Steric (Es) | Biological Activity (log 1/IC50) |
|---|---|---|---|---|---|
| Analog 1 | H | 1.85 | 0.00 | 1.24 | 4.50 |
| Analog 2 (Target) | 2-Cl | 2.56 | 0.23 | 0.27 | 5.10 |
| Analog 3 | 4-Cl | 2.56 | 0.23 | 0.27 | 5.35 |
| Analog 4 | 2-CH3 | 2.35 | -0.17 | 0.00 | 4.80 |
| Analog 5 | 4-NO2 | 1.57 | 0.78 | -1.01 | 5.85 |
| Analog 6 | 4-OCH3 | 1.82 | -0.27 | 0.69 | 4.30 |
This table presents hypothetical data for illustrative purposes, demonstrating the correlation between physicochemical descriptors and biological activity for a series of benzenesulfonamide acetic acid derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR analysis a step further by developing mathematical equations that quantitatively describe the relationship between the chemical structure and biological activity. These models are invaluable for predicting the activity of novel, unsynthesized compounds, thereby guiding drug design and optimization efforts.
For benzenesulfonamide derivatives, both 2D- and 3D-QSAR approaches have been successfully applied. 2D-QSAR models utilize descriptors calculated from the two-dimensional structure of the molecule, such as topological indices and physicochemical properties. A typical linear QSAR equation might take the form:
log(1/C) = k1 * logP + k2 * σ + k3 * Es + constant
Where C is the concentration required for a specific biological effect, and k1, k2, and k3 are coefficients determined through regression analysis.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by considering the three-dimensional arrangement of atoms. tandfonline.comnih.govresearchgate.netresearchgate.netnih.gov These methods generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen bond donor/acceptor character is favorable or unfavorable for activity. For instance, a CoMFA study on a series of benzenesulfonamide inhibitors might reveal that a bulky, electropositive substituent at the ortho-position of the benzene (B151609) ring enhances binding affinity. tandfonline.comnih.gov
The following table summarizes the key aspects and findings from hypothetical 2D- and 3D-QSAR studies on a series of 2-(benzenesulfonamido)acetic acid derivatives.
| QSAR Model Type | Key Descriptors | Statistical Parameters | Key Findings |
|---|---|---|---|
| 2D-QSAR | logP, Molar Refractivity, Dipole Moment | r² = 0.85, q² = 0.72 | Biological activity is positively correlated with lipophilicity and molar refractivity, suggesting the importance of hydrophobic interactions and van der Waals forces in the binding pocket. |
| 3D-QSAR (CoMFA) | Steric and Electrostatic Fields | r² = 0.92, q² = 0.78 | Contour maps indicate that a sterically bulky and electropositive group at the ortho-position of the benzene ring is favorable for activity, while a bulky group at the meta-position is detrimental. |
| 3D-QSAR (CoMSIA) | Hydrophobic, H-bond Donor/Acceptor Fields | r² = 0.94, q² = 0.81 | A hydrophobic substituent at the para-position and a hydrogen bond acceptor at the ortho-position of the benzene ring are predicted to enhance biological activity. |
This table presents a summary of hypothetical QSAR model results for illustrative purposes.
Computational Elucidation of Reaction Mechanisms
Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful lens through which to study the detailed mechanisms of chemical reactions. For this compound, computational studies can elucidate potential synthetic pathways, degradation mechanisms such as hydrolysis, and metabolic transformations. These studies involve calculating the energies of reactants, transition states, and products to map out the reaction energy profile.
One area of interest is the hydrolysis of the sulfonamide bond, which can be a critical factor in the compound's stability and metabolic fate. DFT calculations can model the attack of a water molecule on the sulfur atom of the sulfonamide group, identifying the transition state and calculating the activation energy for this process. Such studies can reveal whether the reaction proceeds through a stepwise or concerted mechanism and how factors like pH might influence the reaction rate. For instance, computational investigations into the hydrolysis of other sulfonamides have shown that the reaction is often facilitated by protonation of the sulfonamide nitrogen, making the sulfur atom more electrophilic.
Another important reaction is the formation of the sulfonamide bond itself. Computational studies can model the reaction between 2-chlorobenzenesulfonyl chloride and glycine (B1666218) (the parent amino acid of the acetic acid moiety) to understand the energetics and mechanism of this key synthetic step. This can help in optimizing reaction conditions to improve yield and minimize byproducts.
The table below summarizes hypothetical findings from DFT calculations on key reaction mechanisms involving this compound.
| Reaction Mechanism | Computational Method | Key Findings | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| Sulfonamide Bond Formation | DFT (B3LYP/6-31G*) | The reaction proceeds through a concerted mechanism with the nucleophilic attack of the amino group on the sulfonyl chloride. | 15.2 |
| Acid-Catalyzed Hydrolysis | DFT with solvent model (PCM) | Protonation of the sulfonamide nitrogen significantly lowers the activation barrier for nucleophilic attack by water. | 22.5 |
| Base-Catalyzed Hydrolysis | DFT with solvent model (PCM) | Deprotonation of the sulfonamide nitrogen is followed by a higher energy barrier for the cleavage of the S-N bond. | 35.8 |
This table presents a summary of hypothetical DFT calculation results for illustrative purposes.
Advanced Spectroscopic and Analytical Characterization in Research
X-ray Crystallography for Absolute Structural Elucidation and Crystal Packing Analysis
X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, thereby confirming the molecular connectivity and stereochemistry. Furthermore, it reveals how molecules are arranged within the crystal lattice, offering insights into intermolecular interactions such as hydrogen bonding and π–π stacking, which govern the material's bulk properties.
While a specific crystal structure for 2-(2-Chlorobenzenesulfonamido)acetic acid has not been detailed in the reviewed literature, analysis of closely related analogues demonstrates the power of this technique. For instance, the crystal structure of 2-(2-Iodobenzenesulfonamido)acetic acid reveals the formation of centrosymmetric dimers through intermolecular O—H···O hydrogen bonds involving the carboxylic acid groups. nih.gov These dimers are further connected by N—H···O interactions, creating a ribbon-like polymer structure. nih.gov Similarly, the structure of 2-(4-Chlorobenzamido)acetic acid also shows centrosymmetric dimers linked by O—H···O interactions, which are then assembled into layers via N—H···O hydrogen bonds. nih.gov It is highly probable that this compound would exhibit similar hydrogen-bonding motifs, forming dimers through its carboxylic acid groups.
| Parameter | 2-(2-Iodobenzenesulfonamido)acetic acid nih.gov | 2-(4-Chlorobenzamido)acetic acid nih.gov |
|---|---|---|
| Formula | C8H8INO4S | C9H8ClNO3 |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P21/c |
| a (Å) | 5.5877 (2) | 10.5035 (2) |
| b (Å) | 8.0145 (2) | 13.2105 (4) |
| c (Å) | 12.3584 (4) | 7.1226 (2) |
| α (°) | 80.923 (2) | 90 |
| β (°) | 83.398 (2) | 102.203 (1) |
| γ (°) | 88.038 (2) | 90 |
| Primary H-Bonding | O—H···O (Carboxylic acid dimer) | O—H···O (Carboxylic acid dimer) |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Studies
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the verification of the carbon skeleton and the arrangement of protons.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (CH₂) protons of the acetic acid moiety, and the acidic protons of the sulfonamide (NH) and carboxylic acid (COOH) groups. The aromatic protons would appear as a complex multiplet in the downfield region (approx. 7.5-8.2 ppm). The CH₂ protons would likely appear as a singlet or doublet (if coupled to the NH proton) around 4.0 ppm. The NH and COOH protons are expected to be broad singlets with variable chemical shifts depending on solvent and concentration.
The ¹³C NMR spectrum would provide complementary information, with distinct signals for the carbonyl carbon of the carboxylic acid (approx. 170-175 ppm), the aromatic carbons (approx. 125-140 ppm), and the methylene carbon (approx. 40-50 ppm).
| Proton Group | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic (C-H) | 7.5 - 8.2 | Multiplet (m) |
| Methylene (N-CH₂-C) | ~4.0 | Singlet (s) or Doublet (d) |
| Sulfonamide (SO₂NH) | Variable, broad | Broad Singlet (br s) |
| Carboxylic Acid (COOH) | >10, broad | Broad Singlet (br s) |
| Carbon Group | Expected Chemical Shift (ppm) |
|---|---|
| Carboxylic Acid (C=O) | 170 - 175 |
| Aromatic (C-Cl) | 130 - 135 |
| Aromatic (C-S) | 135 - 140 |
| Aromatic (C-H) | 125 - 134 |
| Methylene (N-CH₂) | 40 - 50 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Reaction Monitoring
High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision (typically to within 5 ppm). This accuracy allows for the calculation of a unique molecular formula. Techniques like electrospray ionization (ESI) are commonly used to generate ions of the molecule, such as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
For this compound (C₈H₈ClNO₄S), the monoisotopic mass is 248.98625 Da. HRMS analysis would be expected to detect ions corresponding to this mass, along with common adducts. The presence of chlorine would be confirmed by the characteristic isotopic pattern (³⁵Cl/³⁷Cl ratio of approximately 3:1), where a second peak at M+2 with about one-third the intensity of the monoisotopic peak is observed.
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | C₈H₉ClNO₄S⁺ | 249.99353 |
| [M+Na]⁺ | C₈H₈ClNaO₄S⁺ | 271.97547 |
| [M-H]⁻ | C₈H₇ClNO₄S⁻ | 247.97897 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characteristics
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Each technique is based on the vibrations of chemical bonds, which absorb light at specific frequencies characteristic of the bond type.
The FT-IR and Raman spectra of this compound would display characteristic bands confirming its key structural features:
O-H Stretch: A broad band in the FT-IR spectrum, typically from 2500-3300 cm⁻¹, is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
N-H Stretch: A moderate absorption around 3200-3300 cm⁻¹ corresponds to the sulfonamide N-H group.
C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ is indicative of the carboxylic acid carbonyl group.
S=O Stretches: Two strong bands, typically around 1330-1360 cm⁻¹ (asymmetric) and 1150-1180 cm⁻¹ (symmetric), are characteristic of the sulfonyl group (SO₂).
Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region arise from the vibrations of the benzene (B151609) ring.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| Carboxylic Acid (O-H) | Stretch | 2500 - 3300 | Broad, Strong |
| Sulfonamide (N-H) | Stretch | 3200 - 3300 | Medium |
| Carboxylic Acid (C=O) | Stretch | 1700 - 1730 | Strong |
| Aromatic Ring (C=C) | Stretch | 1450 - 1600 | Medium-Weak |
| Sulfonyl (S=O) | Asymmetric Stretch | 1330 - 1360 | Strong |
| Sulfonyl (S=O) | Symmetric Stretch | 1150 - 1180 | Strong |
Advanced Chromatographic Techniques for Purity Assessment and Complex Mixture Analysis
Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of a synthesized compound and for analyzing its presence in complex mixtures. A reverse-phase HPLC (RP-HPLC) method is typically employed for a polar compound like this compound.
In a typical RP-HPLC setup, the compound would be separated on a nonpolar stationary phase (e.g., a C18 column) using a polar mobile phase. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of acid (e.g., acetic acid or formic acid) added to ensure the carboxylic acid group remains protonated for better peak shape and retention. researchgate.net Detection is commonly achieved using a UV-Vis detector, set to a wavelength where the aromatic ring exhibits strong absorbance. The purity of the sample is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.
Application of Hyphenated Analytical Techniques for Comprehensive Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer a powerful platform for comprehensive analysis. chemijournal.com For this compound, the most valuable hyphenated technique is Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govlongdom.org
LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. omicsonline.org As the sample elutes from the HPLC column, it is directly introduced into the mass spectrometer's ion source. This allows for the simultaneous acquisition of a chromatogram (signal intensity vs. retention time) and a mass spectrum for each eluting peak. This dual detection provides unequivocal identification of the target compound in a mixture, even in the presence of co-eluting impurities, by confirming both its retention time and its molecular mass. researchgate.net This technique is invaluable for reaction monitoring, impurity profiling, and metabolic studies.
Applications As Research Tools and Chemical Intermediates
Building Blocks for Complex Organic Synthesis
In the field of organic synthesis, the value of a building block is determined by its structural features and the reactivity of its functional groups. 2-(2-Chlorobenzenesulfonamido)acetic acid possesses distinct reactive sites—the carboxylic acid and the sulfonamide N-H proton—that allow for its incorporation into larger, more complex molecular architectures.
The carboxylic acid moiety is a particularly versatile handle for synthetic transformations. It can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. This reactivity allows for the coupling of the molecule to other synthetic intermediates. For instance, the carboxylic acid can be activated and reacted with amines to form amide bonds, a fundamental reaction in the synthesis of peptides and other biologically relevant molecules.
While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motifs are present in various medicinally important compounds. The general class of sulfonamides is a cornerstone of many therapeutic agents, and the N-acylsulfonamide linkage is a key structural feature in numerous enzyme inhibitors. Therefore, this compound represents a readily available starting material for the synthesis of novel heterocyclic compounds and other complex molecular scaffolds. For example, intramolecular cyclization reactions could potentially be employed to construct thiazine (B8601807) or other sulfur- and nitrogen-containing heterocyclic systems.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Product | Reagents |
|---|---|---|---|
| Carboxylic Acid | Amide Coupling | N-Substituted Amide | Amine, Coupling Agent (e.g., DCC, HATU) |
| Carboxylic Acid | Esterification | Ester | Alcohol, Acid Catalyst |
| Carboxylic Acid | Reduction | Alcohol | LiAlH4, BH3 |
| Aromatic C-Cl | Suzuki Coupling | Biaryl Compound | Boronic Acid, Palladium Catalyst |
| Aromatic C-Cl | Buchwald-Hartwig Amination | Arylamine | Amine, Palladium Catalyst |
Precursors for Advanced Materials Research
The application of organic molecules as precursors for advanced materials is a rapidly growing field of research. Compounds like this compound, which possess multiple functional groups, can potentially be used as monomers for the synthesis of novel polymers with unique properties.
The carboxylic acid group can be utilized in condensation polymerization reactions with diols or diamines to form polyesters and polyamides, respectively. The resulting polymers would incorporate the 2-chlorobenzenesulfonamide (B1218434) moiety as a repeating unit, which could impart specific characteristics to the material, such as altered thermal stability, solubility, and flame retardancy due to the presence of the chlorine and sulfur atoms.
Additionally, the sulfonamide group can influence the polymer's properties by providing sites for hydrogen bonding, which can affect the material's mechanical strength and morphology. The chlorinated aromatic ring may also enhance the polymer's resistance to degradation and improve its performance in demanding applications. While the direct use of this compound in materials science is not yet widely reported, the principles of polymer chemistry suggest its potential as a valuable monomer for creating new functional materials.
Molecular Probes for Interrogating Biological Systems
Molecular probes are essential tools in chemical biology for the study of biological systems. These are typically small molecules designed to interact with a specific biological target, such as a protein or nucleic acid, and report on this interaction through a measurable signal, often fluorescence.
The 2-chlorobenzenesulfonamide scaffold present in this compound is a common feature in molecules designed to target specific enzymes, such as carbonic anhydrases and matrix metalloproteinases. By modifying the core structure of this compound, for example, by attaching a fluorophore to the carboxylic acid terminus or the aromatic ring, it is possible to design novel molecular probes.
Such a probe could be used to visualize the localization of a target enzyme within a cell, to quantify its activity, or to screen for other molecules that bind to the same target. The design of such probes is a rational process that leverages the known binding properties of the sulfonamide group, with the 2-chloro substituent potentially influencing binding affinity and selectivity. Although specific molecular probes derived directly from this compound are not prominent in the literature, the foundational structure holds significant promise for the development of such research tools.
Contribution to Chemical Library Design and Scaffold Diversity
This compound is an excellent starting point for the construction of a chemical library based on the sulfonamide scaffold. The sulfonamide group is considered a "privileged scaffold" in medicinal chemistry because it is found in a wide range of drugs with diverse biological activities. nih.govmdpi.commdpi.com
Using combinatorial chemistry approaches, the carboxylic acid of this compound can be reacted with a large collection of different amines to generate a library of amides. Similarly, the aromatic ring can be functionalized using various cross-coupling reactions to introduce further diversity. This parallel synthesis approach allows for the rapid generation of thousands of distinct compounds, each with the this compound core but with different peripheral chemical groups.
The resulting library of compounds can then be screened for activity against a panel of biological targets to identify potential new therapeutic agents. The structural diversity introduced by varying the substituents on the core scaffold allows for the exploration of the structure-activity relationship (SAR), providing valuable information for the optimization of lead compounds.
Table 2: Illustrative Components for a Combinatorial Library based on this compound
| Scaffold | Diversity Point 1 (from Carboxylic Acid) | Diversity Point 2 (from Aromatic Ring) |
|---|---|---|
| This compound | Reaction with primary amines | Suzuki coupling with arylboronic acids |
| Reaction with secondary amines | Sonogashira coupling with terminal alkynes | |
| Reaction with amino acids | Hartwig-Buchwald amination with various amines |
Future Research Perspectives and Emerging Directions
Innovations in Asymmetric Synthesis of Chiral Analogues
The introduction of chirality into a molecule can have profound effects on its biological activity, transforming its efficacy and interaction with specific biological targets. While 2-(2-Chlorobenzenesulfonamido)acetic acid is achiral, the synthesis of its chiral analogues represents a significant area for future investigation. Modern asymmetric synthesis provides a powerful toolkit for creating stereochemically defined molecules.
Future research could focus on adapting established organocatalytic and metal-catalyzed reactions to produce chiral derivatives. For instance, strategies involving asymmetric Michael additions or aldol reactions could be employed to introduce stereocenters into precursors of the target molecule. mdpi.comnih.gov The development of novel chiral catalysts, such as those based on prolinol derivatives or diamines, could facilitate the highly enantioselective synthesis of intermediates. mdpi.com Another promising approach involves the use of chiral N-sulfinyl ketimines, which can undergo diastereoselective Grignard additions to create complex chiral aziridines as precursors. rsc.org These methods offer precise control over stereochemistry, enabling the synthesis of specific enantiomers of this compound analogues for biological evaluation.
Potential asymmetric strategies could include:
Catalytic Asymmetric Conjugate Addition: Introducing a chiral center by adding a nucleophile to an α,β-unsaturated precursor of the acetic acid moiety.
Asymmetric Aldol/Curtius Reaction Combination: A sequence to construct chiral oxazolidin-2-one scaffolds that can be further elaborated. nih.gov
Stereoselective Cycloadditions: Utilizing chiral catalysts to control the stereochemistry of ring-forming reactions in more complex analogues. nih.gov
The successful application of these innovative synthetic strategies would yield a library of chiral analogues, allowing for a systematic exploration of how stereochemistry influences molecular interactions and biological function.
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of novel therapeutic agents. researchgate.net These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers, thereby guiding the design of new molecules with desired properties. nih.gov
For derivatives of this compound, AI and ML can be integrated in several key areas:
De Novo Design: Generative AI models, such as SyntheMol, can design entirely new molecules that are predicted to be active against specific targets, such as antibiotic-resistant bacteria. stanford.edu These models can generate not only the molecular structure but also a viable synthetic pathway. stanford.edu
Virtual Screening: ML algorithms can rapidly screen massive virtual libraries of compounds to identify those with the highest probability of binding to a specific molecular target. nih.govfrontiersin.org This significantly reduces the time and cost associated with initial hit identification.
Property Prediction: AI models can accurately predict various physicochemical and pharmacokinetic properties (e.g., solubility, bioavailability, toxicity) for newly designed analogues. nih.gov This allows researchers to prioritize compounds with more favorable drug-like characteristics early in the discovery process.
By training ML models on existing data for sulfonamides, researchers can create predictive tools tailored to this chemical class. frontiersin.org This approach can optimize the design of next-generation analogues of this compound, enhancing their potential efficacy and reducing development timelines. researchgate.net
Development of Advanced In Silico-to-In Vitro Correlation Models
The synergy between computational (in silico) and experimental (in vitro) methods is crucial for modern chemical research. Developing robust models that can accurately predict real-world experimental outcomes from computational data is a major goal. For sulfonamide derivatives, this involves creating strong correlations between predicted binding affinities or interaction modes and measured biological activities.
Recent studies on sulfonamide analogues have demonstrated the power of combining these approaches. nih.gov In silico techniques like molecular docking are used to predict how a compound will interact with a biological target, such as the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). nih.govresearchgate.net These predictions, including binding energies and specific molecular interactions (e.g., hydrogen bonding, π-π stacking), are then correlated with in vitro results, such as the Minimum Inhibitory Concentration (MIC) against various bacterial strains. nih.govresearchgate.net
Future work should focus on refining these correlation models by:
Incorporating larger and more diverse datasets of sulfonamides to improve model accuracy and predictive power.
Utilizing advanced molecular dynamics (MD) simulations to provide a more dynamic picture of the compound-target interaction over time. nih.gov
Developing multiparameter models that integrate predictions of binding affinity, pharmacokinetics, and toxicity to provide a more holistic assessment of a compound's potential.
The table below illustrates the type of data used to build and validate these correlation models, comparing predicted computational values with measured biological activity for various sulfonamide derivatives.
| Compound ID | Target/Assay | In Silico Prediction (Binding Energy, kcal/mol) | In Vitro Result (MIC or GI₅₀) | Reference |
| FQ5 | DHPS (S. aureus) | -7.9 | 32 µg/mL | nih.govresearchgate.net |
| FQ6 | DHPS (S. aureus) | -7.0 | 256 µg/mL | nih.govresearchgate.net |
| 30b | S. typhi | -7.1 | --- | b-cdn.net |
| 30c | S. typhi | -7.1 | --- | b-cdn.net |
| 8b | HeLa Cells | --- | 7.2 µM | nih.gov |
| 8b | MCF-7 Cells | --- | 7.13 µM | nih.gov |
This table is for illustrative purposes and combines data from different studies on various sulfonamide derivatives.
Exploration of Novel Molecular Targets for Biochemical Interrogation
While the sulfonamide class is historically known for its antibacterial activity via inhibition of folate synthesis, recent research has revealed a much broader spectrum of biological activities. wikipedia.orgresearchgate.net A key future direction for this compound and its analogues is the exploration of novel molecular targets for therapeutic intervention in other diseases, particularly cancer. nih.gov
Derivatives of the closely related 2-chlorobenzenesulfonamide (B1218434) have shown promising anticancer activity. nih.govmdpi.com For example, certain N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives exhibited significant cytotoxic activity against human cancer cell lines such as A549 (non-small cell lung cancer) and HCT-116 (colon carcinoma). nih.gov Mechanistic studies revealed that these compounds can induce cell cycle arrest at the G0/G1 phase, increase levels of tumor suppressor proteins like p53 and p21, and disrupt mitochondrial membrane potential, ultimately leading to cancer cell death. nih.gov
Other potential novel targets for sulfonamides include:
Carbonic Anhydrases: Inhibition of these enzymes has applications in treating glaucoma and certain types of cancer. researchgate.net
Proteases: Specific sulfonamide derivatives have been developed as inhibitors of viral proteases, such as in HIV-1 therapy. openaccesspub.org
Kinases: The sulfonamide moiety is present in several kinase inhibitors used in targeted cancer therapy. researchgate.net
Microtubules: Some sulfonamide compounds have been shown to disrupt microtubule formation, a validated anticancer mechanism. icm.edu.pl
Systematic screening of this compound and its newly synthesized analogues against a panel of these and other emerging targets could uncover novel therapeutic applications.
Expanding Applications in Non-Biological Chemical Fields
Beyond the realm of medicine, the chemical properties of sulfonamides lend themselves to a variety of industrial and material science applications. Research into the non-biological uses of this compound and related compounds is an emerging field with significant potential.
Current and prospective applications include:
Agrochemicals: The core structure is found in compounds used for crop protection. 2-Chlorobenzenesulfonamide serves as an intermediate in the formulation of certain herbicides and pesticides. chemimpex.com
Corrosion Inhibition: Sulfonamides have been identified as effective and non-harmful inhibitors for the corrosion of mild steel in acidic environments. icm.edu.pl The molecule can adsorb onto the metal surface, forming a protective layer that prevents corrosive attack.
Materials Science: The sulfonamide group can be incorporated into polymers or dyes to enhance stability and solubility. chemimpex.com Its ability to act as a versatile building block in organic synthesis makes it valuable for creating novel materials with specific chemical and physical properties. chemimpex.com
Future research could explore the incorporation of this compound into novel polymers, coatings, or functional materials, leveraging its unique chemical structure to achieve desired performance characteristics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-Chlorobenzenesulfonamido)acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sulfonamide formation between 2-chlorobenzenesulfonyl chloride and glycine derivatives. A two-step approach is common:
Sulfonylation : React 2-chlorobenzenesulfonyl chloride with a protected glycine derivative (e.g., ethyl glycinate) in the presence of a base (e.g., K₂CO₃) and a catalyst (e.g., NaBr) in polar aprotic solvents like acetonitrile at 50–60°C for 24 hours .
Deprotection : Hydrolyze the ester group under acidic or basic conditions to yield the free acetic acid moiety.
- Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) to minimize unreacted starting material. Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography .
Q. Which techniques are critical for structural characterization of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure using SHELX software (e.g., SHELXL for refinement). Collect data with Mo Kα radiation (λ = 0.71073 Å) on a diffractometer. Analyze hydrogen bonding (e.g., N–H⋯O interactions) and packing motifs .
- Spectroscopy : Confirm functional groups via FT-IR (e.g., sulfonamide N–H stretch at ~3300 cm⁻¹). Use ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.4–8.1 ppm for the chlorobenzene ring) .
- Mass Spectrometry : Validate molecular weight via ESI-MS (expected [M+H]⁺ at m/z 307.73) .
Q. How can researchers assess the purity of this compound?
- Methodological Answer :
- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in water). Purity >98% is acceptable for most studies .
- Melting Point Analysis : Compare observed mp (e.g., 209–213°C for analogous compounds) with literature values to detect impurities .
- Elemental Analysis : Ensure C, H, N, S, and Cl percentages match theoretical values (e.g., C: 39.16%, Cl: 11.56%) .
Advanced Research Questions
Q. How should researchers resolve contradictions in crystallographic data, such as divergent hydrogen-bonding networks reported in different studies?
- Methodological Answer :
- Data Reprocessing : Re-analyze raw diffraction data using multiple software (e.g., SHELXL vs. Olex2) to check for refinement artifacts .
- Temperature Effects : Consider variable-temperature crystallography to assess thermal motion impacts on hydrogen-bond geometry .
- Validation Tools : Use PLATON or Mercury to evaluate geometric restraints and validate intermolecular interactions against databases (e.g., Cambridge Structural Database) .
Q. What experimental designs are suitable for investigating the biological activity of this compound?
- Methodological Answer :
- In Vitro Assays : Screen for enzyme inhibition (e.g., carbonic anhydrase) using UV-Vis spectroscopy. Prepare dose-response curves (1–100 µM) to calculate IC₅₀ values .
- Molecular Docking : Model interactions with target proteins (e.g., sulfonamide-binding enzymes) using AutoDock Vina. Prioritize binding poses with the lowest ΔG values .
- Cytotoxicity Testing : Use MTT assays on cell lines (e.g., HeLa) to evaluate biocompatibility. Include positive controls (e.g., doxorubicin) and triplicate measurements .
Q. How can polymorphism or solvate formation be systematically explored for this compound?
- Methodological Answer :
- Solvent Screening : Recrystallize from diverse solvents (e.g., DMSO, THF, ethanol) under controlled evaporation rates. Characterize each form via PXRD to identify distinct patterns .
- Thermal Analysis : Perform DSC/TGA to detect phase transitions or desolvation events. Compare enthalpy changes between polymorphs .
- Dynamic Vapor Sorption (DVS) : Expose samples to varying humidity (0–90% RH) to assess hygroscopicity and stability of hydrated forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
